molecular formula C9H8ClFO2 B13124534 2-(2-Fluoro-5-methoxyphenyl)acetylchloride

2-(2-Fluoro-5-methoxyphenyl)acetylchloride

Cat. No.: B13124534
M. Wt: 202.61 g/mol
InChI Key: KYVLEQDZJBRQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methoxyphenyl)acetylchloride is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetylchloride typically involves the chlorination of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)acetylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Fluoro-5-methoxyphenyl)acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: The reaction is performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the acetyl chloride group.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)acetylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetylchloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyphenylacetic acid: The parent acid from which the acetyl chloride is derived.

    2-Fluoro-5-methoxybenzaldehyde: Another derivative with a formyl group instead of an acetyl chloride group.

    2-Fluoro-5-methoxyphenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)acetylchloride is unique due to its combination of fluoro and methoxy substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric characteristics.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetyl chloride

InChI

InChI=1S/C9H8ClFO2/c1-13-7-2-3-8(11)6(4-7)5-9(10)12/h2-4H,5H2,1H3

InChI Key

KYVLEQDZJBRQAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.